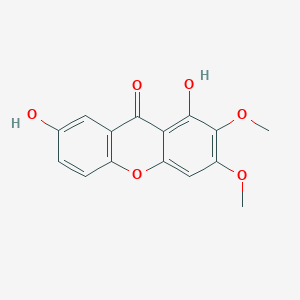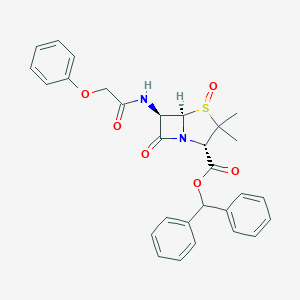
Benzhydryl penicillin V sulfoxide, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzhydryl penicillin V sulfoxide, (R)-, commonly known as BPO, is a type of antibiotic that belongs to the penicillin family. It is a semi-synthetic derivative of penicillin and is used to treat a wide range of bacterial infections. BPO is an important drug in the field of medicine, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial areas of study.
作用机制
BPO works by inhibiting the bacterial cell wall synthesis, which is an essential step in bacterial growth and replication. It binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan molecules in the bacterial cell wall. This results in the weakening of the cell wall, leading to bacterial lysis and death.
生化和生理效应
BPO has been shown to have a broad spectrum of activity against various bacterial strains. It is well-absorbed orally and has a long half-life, which allows for less frequent dosing. BPO is primarily eliminated through the kidneys and is generally well-tolerated by patients. However, like all antibiotics, BPO can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and the development of antibiotic resistance.
实验室实验的优点和局限性
BPO is a useful tool in laboratory experiments due to its antibacterial properties. It is commonly used to isolate and culture bacteria, as well as to study the effects of antibiotics on bacterial growth. However, its use is limited due to the development of resistance, and alternative antibiotics may be required for certain experiments.
未来方向
There are several potential future directions for the study of BPO. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of BPO's potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on some cancer cell lines. Additionally, the use of BPO in combination with other antibiotics or drugs may enhance its effectiveness against resistant bacterial strains.
Conclusion:
In conclusion, BPO is an important antibiotic with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are crucial areas of study. Further research is needed to fully understand the potential of BPO as an antibacterial and anti-cancer agent, as well as to develop new analogs with improved properties.
合成方法
BPO is synthesized by the reaction of penicillin V with benzhydryl bromide in the presence of a base. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The (R)-enantiomer is obtained by recrystallization from a suitable solvent.
科学研究应用
BPO has been extensively studied for its antibacterial properties and is used to treat infections caused by gram-positive bacteria. It is also effective against some gram-negative bacteria, but its use is limited due to the development of resistance. BPO has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
属性
CAS 编号 |
10209-09-3 |
|---|---|
产品名称 |
Benzhydryl penicillin V sulfoxide, (R)- |
分子式 |
C29H28N2O6S |
分子量 |
532.6 g/mol |
IUPAC 名称 |
benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |
InChI 键 |
LCRVLXSXMGVJHV-KWNWCNBBSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
规范 SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
其他 CAS 编号 |
64312-86-3 37591-67-6 10209-09-3 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)
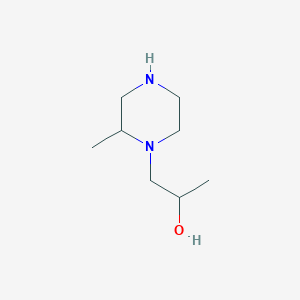
![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

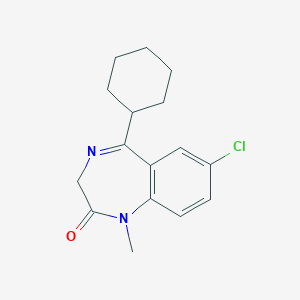
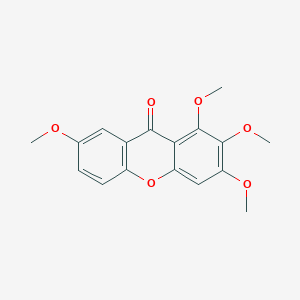
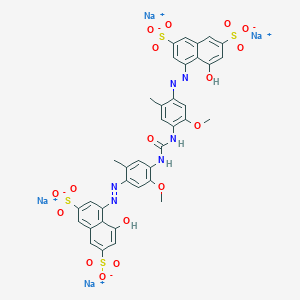
![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
